2-(azetidin-3-yl)propane-1,3-diol

Catalog No.
S6903869
CAS No.
1375303-16-4
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(azetidin-3-yl)propane-1,3-diol

CAS Number

1375303-16-4

Product Name

2-(azetidin-3-yl)propane-1,3-diol

IUPAC Name

2-(azetidin-3-yl)propane-1,3-diol

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c8-3-6(4-9)5-1-7-2-5/h5-9H,1-4H2

InChI Key

IUVTXPUHLDVOKD-UHFFFAOYSA-N

SMILES

C1C(CN1)C(CO)CO

Canonical SMILES

C1C(CN1)C(CO)CO
2-(azetidin-3-yl)propane-1,3-diol is a chemical compound commonly abbreviated as APD. It is a synthetic organic compound with the molecular formula C7H13NO2. The compound has a four-membered ring containing a nitrogen atom, making it classified as an azetidine. APD is a chiral compound that can exist as two enantiomers, (R)-APD and (S)-APD. The compound is a diol that contains two hydroxyl (-OH) functional groups, and it has been investigated in various scientific studies for its potential as a pharmacological agent.
The physical and chemical properties of APD have been investigated in different studies. The compound is a colorless, odorless solid with a melting point range of 63-65°C. The solubility of APD in water and organic solvents is limited due to its hydrophilic and hydrophobic properties. The partition coefficient (Log P) of APD between octanol and water is 0.29. APD's molecular weight is 143.18 g/mol, and its density is 1.18 g/cm3. The compound is stable at room temperature and neutral pH conditions.
APD can be synthesized through various chemical processes. One way of synthesizing APD is by reacting 3-azetidinecarboxylic acid with 1,3-dibromo-2-propanol in the presence of a base. Another method involves the reaction of 3-azetidinecarboxylic acid with propylene oxide followed by catalytic hydrogenation. APD's synthesis has also been achieved through the use of enzymes. For instance, enzymes such as lipases and esterases have been utilized in synthesizing APD by transesterification of 3-azetidinecarboxylic acid and 1,3-dipropanol in a solvent-free environment.
The characterization of APD is usually done using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography (HPLC). NMR is used to determine the compound's structure and purity, while IR spectroscopy is employed to confirm functional groups. GC-MS and HPLC are used to quantify the amounts of APD in samples.
have been developed to detect and quantify APD in various samples. One method involves HPLC analysis, where APD is separated from other sample components using a chromatographic column and detected using UV-Vis spectroscopy. Another method is GC-MS, where APD is vaporized and ionized before being separated using a chromatographic column and detected using mass spectrometry.
APD has been demonstrated to exhibit various biological properties that can be exploited for therapeutic purposes. Research has shown that APD has anxiolytic and antidepressant effects in animal models, making it a potential treatment for anxiety and mood disorders. APD has also been shown to reduce cocaine-seeking behavior in rats, suggesting it could be an intervention for drug addiction.
Toxicity studies have been conducted to evaluate APD's safety in scientific experiments. APD has been shown to be safe at doses up to 100 mg/kg in rats and mice, with no significant toxic effects observed. However, higher doses (>100 mg/kg) have resulted in adverse effects such as convulsions, sedation, and death.
APD has been utilized in different scientific experiments due to its pharmacological properties. Its anxiolytic abilities have been explored in various animal models of anxiety disorders. The compound has also been shown to reduce the rewarding effects of addictive substances, thus, making it useful for treating addiction. In addition, APD has been used as a chiral derivatizing agent for the quantification of amino acids by HPLC.
Studies focused on APD have shown promising results in its potential therapeutic applications. The compound's anxiolytic and antidepressant properties have been investigated in animal models, and its efficacy evaluated. Research has also been conducted on the effect of APD on drug-seeking behavior, leading to proposals for its use in treating addiction. Furthermore, studies exploring the pharmacological effects of APD in vivo and in vitro continue to be conducted.
APD's pharmacological properties suggest that it has potential applications in treating psychiatric disorders and addiction. Furthermore, it can be utilized in the quantification of amino acids, making it valuable in bioanalytical chemistry. Additionally, APD could be used as a chemical intermediate in organic synthesis.
The main limitation of APD lies in its potential toxicity, especially at higher doses. The compound's poor solubility in water also restricts its applications. Future studies could focus on the development of safer analogs of APD with better solubility and pharmacokinetic properties. Additionally, studies could be conducted to evaluate the compound's effects in other disease models such as chronic pain and epilepsy.
In conclusion, 2-(azetidin-3-yl)propane-1,3-diol is a synthetic organic compound with potential as a pharmacological agent. Studies have shown its efficacy in treating anxiety, depression, and addiction in animal models. It has also been utilized in quantifying amino acids and as a chemical intermediate in organic synthesis. However, its potential toxicity and poor solubility pose limitations to its application thus making the development of safer analogs and more studies to evaluate its potential effects in disease models essential.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

131.094628657 g/mol

Monoisotopic Mass

131.094628657 g/mol

Heavy Atom Count

9

Dates

Modify: 2023-11-23

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